2-Methyl-1-(methylamino)-2-propanol hydrochloride
Overview
Description
2-Methyl-1-(methylamino)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound undergoes oh-initiated degradation .
Mode of Action
The interaction of 2-Methyl-1-(methylamino)-2-propanol hydrochloride with its targets involves a process called OH-initiated degradation. The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%). Hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .
Biochemical Pathways
The degradation of this compound affects various biochemical pathways. The photo-oxidation experiments show 2-amino-2-methylpropanal as the major gas-phase product and propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol as minor primary products .
Result of Action
The degradation of this compound results in the formation of various products, including 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol .
Action Environment
The action of this compound is influenced by environmental factors. The OH-initiated degradation of this compound was investigated under simulated atmospheric conditions . The degradation process was accompanied by extensive particle formation initiated by the reaction of the compound with nitric acid .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-(methylamino)-2-propanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of amino acids and other small molecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and gene expression, ultimately influencing cell function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other small molecules . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may influence the activity of enzymes involved in the breakdown of amino acids, leading to changes in the levels of metabolic intermediates and end products.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of the compound within cells can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-methyl-1-(methylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)4-6-3;/h6-7H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKGAIAASGOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866224-55-7 | |
Record name | 2-Propanol, 2-methyl-1-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866224-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.